1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Beschreibung
1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core. The compound features a 3,4-difluorobenzyl group at position 1 and a phenyl substituent at position 3. Thienopyrimidine-diones are structurally related to pyrimidine-2,4-diones, a class of heterocyclic compounds with broad biological relevance, including applications as antiviral agents (e.g., AZT and stavudine) and herbicides .
Eigenschaften
Molekularformel |
C19H12F2N2O2S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-[(3,4-difluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12F2N2O2S/c20-14-7-6-12(10-15(14)21)11-22-16-8-9-26-17(16)18(24)23(19(22)25)13-4-2-1-3-5-13/h1-10H,11H2 |
InChI-Schlüssel |
DUNDAFWINPHRJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the 3,4-difluorobenzyl group: This step often involves nucleophilic substitution reactions where a 3,4-difluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine core.
Addition of the phenyl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form various derivatives with different substituents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules and its potential as a chemical probe.
Wirkmechanismus
The mechanism of action of 1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
TAK-013 (5-(N-Benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- Structural Differences :
- Fluorine substitution at the 2,6-positions of the benzyl group vs. 3,4-positions in the target compound.
- Additional biaryl moiety (4-(3-methoxyureido)phenyl) at position 4.
- Activity: TAK-013 is a potent, orally active non-peptide LHRH antagonist with high receptor affinity (IC₅₀ < 1 nM) . The 2,6-difluorobenzyl group optimizes hydrophobic interactions with the LHRH receptor, while the biaryl moiety enhances solubility .
- Key Data: Property TAK-013 Target Compound Benzyl Substituent 2,6-Difluorobenzyl 3,4-Difluorobenzyl Core Structure Thieno[2,3-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione Biological Activity LHRH Antagonist Undisclosed (Structural Analogue)
3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Base Structure)
- Structural Differences : Lacks the 3,4-difluorobenzyl group.
- Activity : Serves as a scaffold for antimicrobial and herbicide development. The phenyl group at position 3 contributes to π-π stacking in target binding .
Key Data :
Molecular Weight 244.27 g/mol Molecular Formula C₁₂H₈N₂O₂S CAS Number 16233-52-6
Antimicrobial Thienopyrimidine-diones
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structural Differences :
- Oxadiazole rings at positions 1 and 6 vs. 3,4-difluorobenzyl in the target compound.
- Methyl group at position 4.
- Activity : Exhibits broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus (MIC = 4 µg/mL), outperforming metronidazole and streptomycin . The oxadiazole groups enhance membrane penetration .
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structural Differences :
- Thiazole ring at position 6 vs. unsubstituted thiophene in the target compound.
- Activity : Active against Gram-positive bacteria due to thiazole-mediated disruption of cell wall synthesis .
Herbicidal Pyrimidine-diones
1-(2,6-Diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structural Differences: Pyrido[2,3-d]pyrimidine core vs. thieno[3,2-d]pyrimidine. Diethylphenyl and methyl substituents.
- Activity : Acts as a photosynthesis inhibitor in weeds (IC₅₀ = 12 µM against Amaranthus retroflexus) . The diethylphenyl group enhances lipid solubility, improving foliar absorption .
Fluorinated Analogues in Patent Literature
Compound 67 (6-(1-(Benzodioxol-5-yl)ethyl)amino)-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione)
- Structural Differences :
- Trifluoroethyl group at position 3 vs. phenyl group in the target compound.
- Benzodioxol substituent.
- Activity : Patented for antiviral applications, though specific data are undisclosed . The trifluoroethyl group increases metabolic stability .
Biologische Aktivität
1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. For this compound, key steps include:
- Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 3,4-difluorobenzyl group is performed via nucleophilic aromatic substitution.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Antiparasitic Activity
Recent studies have demonstrated that compounds related to thieno[3,2-d]pyrimidines exhibit promising activity against Plasmodium falciparum, the causative agent of malaria. For instance:
- Inhibition of Dihydrofolate Reductase (DHFR) : The compound showed significant inhibitory effects against both wild-type and mutant forms of PfDHFR. The inhibition constants () ranged from 1.3 to 243 nM for wild-type strains and 13 to 208 nM for resistant strains .
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their anticancer properties:
- Mechanism of Action : These compounds have been found to induce apoptosis in cancer cell lines by modulating various signaling pathways involved in cell survival and proliferation.
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Difluorobenzyl Substituent | Enhances lipophilicity and binding affinity |
| Thienopyrimidine Core | Essential for interaction with target enzymes |
| Phenyl Group | Contributes to hydrophobic interactions |
Case Studies
Several case studies highlight the effectiveness of thieno[3,2-d]pyrimidine derivatives:
- Study on Malaria Inhibition : A series of derivatives were synthesized and tested against P. falciparum, revealing that modifications at the benzyl position significantly influenced inhibitory potency .
- Cancer Cell Line Evaluation : Research indicated that specific substitutions on the thienopyrimidine scaffold led to enhanced selectivity against cancer cells while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
